Cas no 51454-47-8 (4-Pyridinecarbonitrile, 3-bromo-2-methyl-)

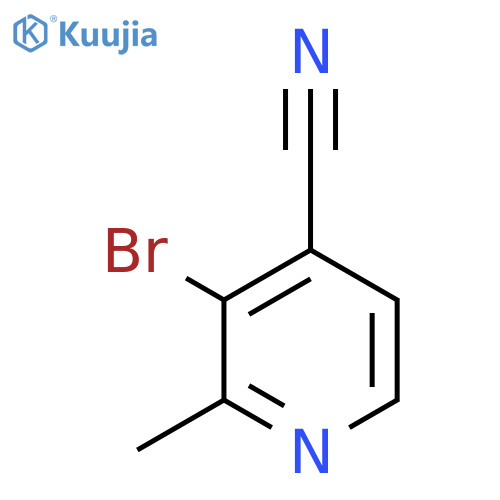

51454-47-8 structure

商品名:4-Pyridinecarbonitrile, 3-bromo-2-methyl-

CAS番号:51454-47-8

MF:C7H5BrN2

メガワット:197.032000303268

MDL:MFCD28666249

CID:4803269

4-Pyridinecarbonitrile, 3-bromo-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-methylisonicotinonitrile

- 4-Pyridinecarbonitrile, 3-bromo-2-methyl-

-

- MDL: MFCD28666249

- インチ: 1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3

- InChIKey: OSRDIBSOHAPXJP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CN=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 160

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-Pyridinecarbonitrile, 3-bromo-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1097914-1G |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 1g |

$1860 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380860-1g |

3-Bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 98% | 1g |

¥69014.00 | 2024-05-10 | |

| eNovation Chemicals LLC | Y1097914-250mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 250mg |

$745 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1097914-500mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 500mg |

$1240 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1097914-250mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 250mg |

$745 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1097914-500mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 500mg |

$1240 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1097914-100mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 100mg |

$555 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1097914-1g |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 1g |

$1860 | 2025-02-20 | |

| Alichem | A029013686-1g |

3-Bromo-2-methylisonicotinonitrile |

51454-47-8 | 95% | 1g |

$3155.55 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1097914-100mg |

3-bromo-2-methyl-pyridine-4-carbonitrile |

51454-47-8 | 97% | 100mg |

$555 | 2024-07-21 |

4-Pyridinecarbonitrile, 3-bromo-2-methyl- 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

51454-47-8 (4-Pyridinecarbonitrile, 3-bromo-2-methyl-) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 42464-96-0(NNMTi)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量